molecular formula C14H24N8O B5515851 1-(4,6-DIPIPERIDINO-1,3,5-TRIAZIN-2-YL)-1-HYDRAZINECARBOXAMIDE

1-(4,6-DIPIPERIDINO-1,3,5-TRIAZIN-2-YL)-1-HYDRAZINECARBOXAMIDE

Cat. No.: B5515851
M. Wt: 320.39 g/mol
InChI Key: GMSVYEVUSXJYKX-UHFFFAOYSA-N
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Description

1-(4,6-DIPIPERIDINO-1,3,5-TRIAZIN-2-YL)-1-HYDRAZINECARBOXAMIDE is a compound belonging to the class of 1,3,5-triazine derivatives.

Preparation Methods

The synthesis of 1-(4,6-DIPIPERIDINO-1,3,5-TRIAZIN-2-YL)-1-HYDRAZINECARBOXAMIDE involves several steps. The starting material is typically a 1,3,5-triazine derivative, which undergoes substitution reactions to introduce the piperidine groups at the 4 and 6 positions.

Chemical Reactions Analysis

1-(4,6-DIPIPERIDINO-1,3,5-TRIAZIN-2-YL)-1-HYDRAZINECARBOXAMIDE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(4,6-DIPIPERIDINO-1,3,5-TRIAZIN-2-YL)-1-HYDRAZINECARBOXAMIDE involves the inhibition of monoamine oxidase (MAO). This enzyme is responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO, the compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression and other neurological disorders .

Comparison with Similar Compounds

1-(4,6-DIPIPERIDINO-1,3,5-TRIAZIN-2-YL)-1-HYDRAZINECARBOXAMIDE is unique due to its specific substitution pattern on the 1,3,5-triazine ring. Similar compounds include:

Properties

IUPAC Name

1-amino-1-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N8O/c15-11(23)22(16)14-18-12(20-7-3-1-4-8-20)17-13(19-14)21-9-5-2-6-10-21/h1-10,16H2,(H2,15,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSVYEVUSXJYKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N(C(=O)N)N)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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